molecular formula C8H5Br2N3 B15131594 3,6-Dibromo-1,8-naphthyridin-2-amine CAS No. 113518-91-5

3,6-Dibromo-1,8-naphthyridin-2-amine

Cat. No.: B15131594
CAS No.: 113518-91-5
M. Wt: 302.95 g/mol
InChI Key: SEOXKCSSUVFJOI-UHFFFAOYSA-N
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Description

3,6-Dibromo-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,6-Dibromo-1,8-naphthyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms.

    3,4-Dihydro-1,8-naphthyridin-2(1H)-ones: These are reduced forms of 1,8-naphthyridines and exhibit different reactivity.

Uniqueness

This distinguishes it from other naphthyridine derivatives that may lack these substituents .

Properties

CAS No.

113518-91-5

Molecular Formula

C8H5Br2N3

Molecular Weight

302.95 g/mol

IUPAC Name

3,6-dibromo-1,8-naphthyridin-2-amine

InChI

InChI=1S/C8H5Br2N3/c9-5-1-4-2-6(10)7(11)13-8(4)12-3-5/h1-3H,(H2,11,12,13)

InChI Key

SEOXKCSSUVFJOI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1Br)N)Br

Origin of Product

United States

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